Azetidine, 1-(1-oxo-9-octadecenyl)-
Description
Overview of Azetidine (B1206935) Heterocycle Scaffolds in Chemical Biology
Azetidines are four-membered, nitrogen-containing saturated heterocycles that have emerged as valuable scaffolds in medicinal chemistry and drug discovery. nih.gov Despite challenges in their synthesis due to inherent ring strain, their unique structural and chemical properties make them attractive building blocks. nih.govresearchgate.net The azetidine ring imparts a degree of molecular rigidity and offers a three-dimensional architecture that can be beneficial for binding to biological targets. nih.govresearchgate.net This rigidity can improve metabolic stability and pharmacokinetic properties like decreased lipophilicity when compared to more common five- or six-membered heterocyclic rings. researchgate.net
Compared to its three-membered counterpart, aziridine, which has significant ring strain and is often highly reactive, azetidine is reasonably stable, making it easier to handle and incorporate into larger molecules. nih.govwikipedia.org However, the ring strain is sufficient to influence its chemical reactivity, allowing for specific ring-opening reactions under certain conditions. nih.govresearchgate.net
Compounds containing the azetidine moiety have demonstrated a wide array of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, antiviral, and analgesic properties, and have been developed for treating central nervous system disorders. nih.govresearchgate.net
| Heterocycle | Ring Size | Key Features | Relative Basicity |
|---|---|---|---|
| Aziridine | 3-membered | High ring strain, highly reactive, less basic due to s-character of N lone pair. wikipedia.org | Less basic |
| Azetidine | 4-membered | Moderate ring strain, good stability, rigid scaffold. nih.govnih.gov | Intermediate |
| Pyrrolidine | 5-membered | Low ring strain, flexible, common in natural products. | More basic |
Significance of Long-Chain Acyl Amides in Biological Systems
Long-chain acyl amides are a diverse class of lipid signaling molecules that play crucial roles in various physiological processes. These molecules generally consist of a long-chain fatty acid linked to a neuro-active amine or an amino acid via an amide bond. science.govnih.gov The specific fatty acid and head group determine the molecule's biological function.
This family includes several well-studied endogenous bioregulators:
N-Acylethanolamines (NAEs): This subgroup includes anandamide (B1667382) (N-arachidonoylethanolamine), the endogenous ligand for cannabinoid receptors, and oleoylethanolamide (OEA). OEA, the ethanolamide of oleic acid, is a potent agonist of the peroxisome proliferator-activated receptor-alpha (PPAR-α). nih.govresearchgate.netwikipedia.org It is synthesized in the small intestine and is involved in regulating feeding behavior, promoting satiety, and stimulating fat oxidation. nih.govresearchgate.net It also exhibits anti-inflammatory and immune-modulating properties. nih.gov
Primary Fatty Acid Amides (PFAMs): The most studied member is oleamide (B13806) (the amide of oleic acid), which was identified as an endogenous sleep-inducing factor. science.govnih.govwikipedia.org It accumulates in the cerebrospinal fluid during sleep deprivation and interacts with multiple neurotransmitter systems, including the cannabinoid and serotonin (B10506) receptors. wikipedia.orgnih.govbionity.com
N-Acyl Amino Acids: This growing class of signaling lipids, such as N-oleoylglycine, is involved in various metabolic pathways. wikipedia.org
The enzymes that synthesize and degrade these lipid amides, such as fatty acid amide hydrolase (FAAH), are key targets for drug development, highlighting the therapeutic potential of modulating these signaling pathways. wikipedia.org
| Compound Name | Class | Primary Biological Role(s) |
|---|---|---|
| Anandamide | N-Acylethanolamine | Endocannabinoid, neurotransmission, pain perception. nih.gov |
| Oleoylethanolamide (OEA) | N-Acylethanolamine | Satiety signaling, anti-inflammatory, fat metabolism. nih.govresearchgate.netnih.gov |
| Oleamide | Primary Fatty Acid Amide | Sleep induction, thermoregulation, analgesia. science.govnih.gov |
Contextualization of Azetidine, 1-(1-oxo-9-octadecenyl)- within Natural and Synthetic Chemical Space
Azetidine, 1-(1-oxo-9-octadecenyl)- (CAS Number: 56667-16-4) is a compound formed by the acylation of the azetidine ring with oleic acid, a monounsaturated omega-9 fatty acid. lookchemicals.comchemicalbook.com This structure represents a hybrid between a synthetically valuable heterocyclic scaffold and a biologically relevant lipid tail.
There is a significant lack of published research specifically investigating this compound. It is not described as a known natural product. Natural products containing the azetidine ring, like azetidine-2-carboxylic acid, are known, but they are not acylated with long fatty acid chains. researchgate.net Therefore, Azetidine, 1-(1-oxo-9-octadecenyl)- is best contextualized as a synthetic chemical entity that resides in an underexplored region of chemical space.
Its synthesis would likely follow standard procedures for N-acylation, for instance, the reaction of azetidine with oleoyl (B10858665) chloride, a common method for creating amides from acyl chlorides. mdpi.com The creation of such hybrid molecules allows chemists to combine the desirable pharmacokinetic properties of the azetidine scaffold (e.g., rigidity, metabolic stability) with the potential bioactivity of the oleoyl moiety. researchgate.net
| Property | Value | Source |
|---|---|---|
| CAS Number | 56667-16-4 | lookchemicals.comchemicalbook.com |
| Molecular Formula | C21H39NO | chemicalbook.com |
| Molecular Weight | 321.54 g/mol | chemicalbook.com |
Current Gaps and Future Directions in Azetidine, 1-(1-oxo-9-octadecenyl)- Research
The primary gap in knowledge is the near-total absence of scientific literature on Azetidine, 1-(1-oxo-9-octadecenyl)-. Its synthesis, characterization, and biological activity remain uninvestigated. This presents a clear opportunity for future research.
Future research directions should include:
Chemical Synthesis and Characterization: The development and optimization of robust synthetic routes to produce the compound in sufficient quantities for study. researchgate.netorganic-chemistry.orgfrontiersin.org This would be followed by a full characterization of its physicochemical properties.
Biological Screening: Given the known bioactivities of its constituent parts, the compound should be screened for a range of pharmacological effects. Drawing parallels from oleoylethanolamide (OEA) and oleamide, initial studies could focus on its effects on appetite regulation, inflammation, and neurological function. nih.govnih.gov Its potential as an antibacterial or anticancer agent, common activities for azetidine-containing molecules, should also be explored. nih.gov
Structure-Activity Relationship (SAR) Studies: A systematic investigation into how the structure influences function is warranted. This would involve synthesizing and testing a library of analogs with variations in both the heterocyclic head group (e.g., substituting azetidine with other small rings) and the lipid tail (e.g., varying chain length and saturation). This could elucidate the specific contributions of the azetidine ring and the oleoyl chain to any observed bioactivity. acs.org
Target Identification: If biological activity is confirmed, subsequent studies would focus on identifying the molecular targets (e.g., receptors, enzymes) through which the compound exerts its effects. For example, testing its ability to activate PPAR-α or interact with cannabinoid or serotonin receptors would be a logical starting point based on the known pharmacology of oleoyl amides. researchgate.netnih.gov
By exploring this novel chemical entity, researchers may uncover new therapeutic leads or chemical probes for studying the complex biology of lipid signaling.
Structure
2D Structure
Properties
CAS No. |
56667-16-4 |
|---|---|
Molecular Formula |
C21H39NO |
Molecular Weight |
321.5 g/mol |
IUPAC Name |
1-(azetidin-1-yl)octadec-9-en-1-one |
InChI |
InChI=1S/C21H39NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21(23)22-19-17-20-22/h9-10H,2-8,11-20H2,1H3 |
InChI Key |
MFOQOSVAYUFOMI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)N1CCC1 |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for Azetidine, 1 1 Oxo 9 Octadecenyl
Established Synthetic Routes to Azetidine (B1206935) Core Structures
The formation of the strained four-membered azetidine ring requires specific synthetic strategies to overcome the inherent ring strain. rsc.org Several key methodologies have been developed, each offering distinct advantages in terms of substrate scope, efficiency, and stereocontrol.
Ring Contraction Approaches
Ring contraction of larger heterocyclic systems, such as pyrrolidines, presents a viable route to azetidines. A notable example is the one-pot nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones. acs.org This method allows for the efficient incorporation of various nucleophiles, including alcohols, phenols, and anilines, into the resulting azetidine derivatives in the presence of potassium carbonate. acs.orgorganic-chemistry.org The starting α-bromo N-sulfonylpyrrolidinones can be readily prepared from inexpensive 2-pyrrolidinone (B116388) derivatives. acs.org
A key advantage of this approach is the potential for diastereoselectivity. Depending on the base utilized in the ring contraction step, it is possible to obtain either diastereoisomer of the substituted azetidine in an excellent ratio. acs.org This method is quite versatile, as demonstrated by the successful synthesis of a 2-azaspiro[3.5]nonane derivative. acs.org
Cycloaddition Reactions for Azetidine Ring Formation
Cycloaddition reactions are powerful tools for the construction of cyclic systems, including the four-membered azetidine ring. mdpi.com The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is one of the most direct methods for synthesizing functionalized azetidines. rsc.orgrsc.org These reactions can be performed both inter- and intramolecularly. rsc.org
Visible-light-mediated [2+2] cycloadditions have emerged as a mild and general protocol for azetidine synthesis. springernature.comchemrxiv.org For instance, an intermolecular reaction between oximes and alkenes, catalyzed by an iridium photocatalyst, proceeds with operational simplicity and tolerates a wide range of functional groups. springernature.comchemrxiv.org This method relies on triplet energy transfer from the photocatalyst to the alkene. springernature.com Similarly, [2+2] cycloadditions of 1- and 2-azetines with ketenes and isocyanates provide access to complex polycyclic azetidines. nih.gov
The Staudinger synthesis, a [2+2] cycloaddition of a ketene (B1206846) with an imine, is a well-established method for the synthesis of β-lactams (azetidin-2-ones), which can be subsequently reduced to azetidines. mdpi.com Ketenes are often generated in situ from acyl chlorides by treatment with a tertiary amine. mdpi.com
C-H Activation in Azetidine Synthesis
Direct functionalization of C-H bonds has become a powerful strategy in organic synthesis, and its application to azetidine synthesis is a significant advancement. rsc.org Palladium-catalyzed intramolecular C(sp³)–H amination has been successfully employed to synthesize functionalized azetidines. rsc.org This method involves the reductive elimination at an alkyl–Pd(IV) intermediate, promoted by an oxidant and an additive. rsc.org
This approach has been utilized in the stereospecific, directed C(sp³)–H arylation of azetidines, demonstrating its utility in the synthesis of complex molecules. acs.org The use of a directing group, such as 8-aminoquinoline, allows for the selective arylation at the C3 position of the azetidine ring. acs.org This methodology has been shown to be applicable to a range of aryl iodides with both electron-donating and electron-withdrawing groups. acs.org
Strain-Release Homologation Methods
The high ring strain of azabicyclo[1.1.0]butane can be harnessed as a driving force for the synthesis of azetidines. acs.orgthieme-connect.com This strain-release homologation involves the generation of azabicyclo[1.1.0]butyl lithium, which is then trapped with a boronic ester. acs.org The resulting boronate complex undergoes a 1,2-migration upon N-protonation, leading to the formation of a functionalized azetidine and relieving the ring strain. organic-chemistry.orgacs.org
This modular approach allows for the construction of a diverse range of azetidines by varying the boronic ester. acs.orgthieme-connect.com The utility of this method has been demonstrated in the synthesis of the MEK inhibitor cobimetinib. acs.org Furthermore, a four-component strain-release-driven synthesis has been developed, allowing for even greater diversity in the resulting azetidine structures. nih.gov This multicomponent reaction involves a nih.govfrontiersin.org-Brook rearrangement/strain-release-driven anion relay sequence. nih.gov
Catalytic Approaches to Azetidine Ring Systems
Various catalytic systems have been developed to facilitate the synthesis of azetidines. Lanthanide (III) trifluoromethanesulfonates, such as La(OTf)₃, have been shown to be effective catalysts for the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to afford azetidines. frontiersin.orgfrontiersin.orgnih.gov This reaction proceeds in high yields and tolerates a variety of functional groups. frontiersin.org
Copper-catalyzed photoinduced anti-Baldwin radical cyclization of ynamides offers another route to azetidines. nih.gov This method provides full control over the regioselectivity of the cyclization via a 4-exo-dig pathway. nih.gov Additionally, biocatalytic methods are emerging, such as the enantioselective one-carbon ring expansion of aziridines to azetidines using engineered 'carbene transferase' enzymes. nih.gov This approach offers exceptional stereocontrol over a nih.govfrontiersin.org-Stevens rearrangement. nih.gov
Acylation Methods for Introducing the 1-Oxo-9-Octadecenyl Moiety
Once the azetidine core has been synthesized, the final step is the introduction of the 1-oxo-9-octadecenyl group, which is derived from oleic acid. This is typically achieved through an acylation reaction, where the nitrogen atom of the azetidine ring acts as a nucleophile.
The most common method for this transformation is the use of an activated derivative of oleic acid, such as oleoyl (B10858665) chloride. The reaction between azetidine and oleoyl chloride, often in the presence of a base to neutralize the HCl byproduct, leads to the formation of the desired amide bond. youtube.comyoutube.com This approach is widely used for the synthesis of primary fatty acid amides. nih.gov
Alternatively, other coupling reagents can be employed to facilitate the amide bond formation between azetidine and oleic acid. Reagents such as 1,1'-carbonyldiimidazole (B1668759) can activate the carboxylic acid, forming an oleoylimidazole intermediate which then readily reacts with the amine. researchgate.net
The choice of acylation method can depend on the specific substrate and the desired reaction conditions. For instance, in cases where the starting materials are sensitive, milder coupling agents may be preferred over the more reactive oleoyl chloride.
Data Tables
Table 1: Overview of Azetidine Synthesis Methodologies
| Methodology | Key Features | Example Reaction | References |
| Ring Contraction | Diastereoselective, versatile nucleophile incorporation. | α-bromo N-sulfonylpyrrolidinone + Nucleophile → Azetidine | acs.orgorganic-chemistry.org |
| Cycloaddition | Direct formation of functionalized azetidines. | Imine + Alkene (aza Paternò-Büchi) → Azetidine | mdpi.comrsc.orgrsc.orgspringernature.comchemrxiv.orgnih.gov |
| C-H Activation | Direct functionalization of C-H bonds, stereospecific. | Palladium-catalyzed intramolecular C(sp³)–H amination. | rsc.orgrsc.orgacs.org |
| Strain-Release Homologation | Modular synthesis, driven by relief of ring strain. | Azabicyclo[1.1.0]butane + Boronic Ester → Azetidine | organic-chemistry.orgacs.orgthieme-connect.comnih.gov |
| Catalytic Approaches | Mild reaction conditions, high yields. | La(OTf)₃-catalyzed aminolysis of epoxy amines. | frontiersin.orgfrontiersin.orgnih.govnih.govnih.gov |
Table 2: Common Acylation Methods for Amide Bond Formation
| Acylating Agent/Method | Description | Typical Byproduct | References |
| Oleoyl Chloride | Highly reactive, widely used for fatty acid amidation. | HCl | youtube.comyoutube.comnih.gov |
| Oleic Acid + Coupling Agent (e.g., CDI) | Milder conditions, forms an activated intermediate. | Imidazole | researchgate.net |
Amide Bond Formation Strategies
The cornerstone of synthesizing Azetidine, 1-(1-oxo-9-octadecenyl)- is the formation of a stable amide bond between the secondary amine of the azetidine ring and the carboxyl group of 9-octadecenoic acid (oleic acid). The fundamental principle involves the reaction of an activated carboxylic acid with the amine. researchgate.net
A common and direct method is the acylation of azetidine using an activated form of oleic acid, such as oleoyl chloride . This reaction is typically performed in the presence of a base, like triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. This classic Schotten-Baumann-type reaction is widely applicable for the N-acylation of various amines. acs.org
Alternatively, modern peptide coupling reagents are extensively used to facilitate amide bond formation under milder conditions, which is crucial for preserving sensitive functional groups. researchgate.netunimi.it These reagents activate the carboxylic acid in situ, making it susceptible to nucleophilic attack by the amine. This approach avoids the often harsh conditions required to generate acyl chlorides.
Common Coupling Reagents for Amide Synthesis
| Coupling Reagent | Description | Common Additives |
|---|---|---|
| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | A highly efficient uronium-based coupling agent. | HOBt (Hydroxybenzotriazole), DIPEA (Hünig's base) |
| T3P® (Propylphosphonic anhydride) | A versatile and powerful water-immiscible reagent that promotes amide bond formation with low epimerization. organic-chemistry.org | Pyridine |
The reaction of azetidine with oleic acid using a coupling agent like HBTU proceeds efficiently to yield the desired amide. organic-chemistry.org The choice of solvent, base, and reaction temperature is critical to optimize the yield and purity of Azetidine, 1-(1-oxo-9-octadecenyl)-.
Stereoselective Introduction of the Acyl Chain
Stereoselectivity in the synthesis of Azetidine, 1-(1-oxo-9-octadecenyl)- primarily concerns two aspects: the configuration of the double bond in the acyl chain and the potential chirality of the azetidine ring itself.
The 9-octadecenyl chain is derived from oleic acid, which naturally possesses a cis (or Z) configuration at the C9-C10 double bond. Synthetic strategies must aim to preserve this geometry. The use of standard amide coupling conditions, such as those employing HBTU or T3P®, generally does not affect the configuration of the double bond in the fatty acid chain. organic-chemistry.org
If a chiral azetidine precursor is used, the acylation step itself is typically not stereoselective at the nitrogen atom, as the nitrogen lone pair is the site of reaction. However, the synthesis of enantiomerically pure substituted azetidines is a significant area of research. acs.orgfrontiersin.org Methods for producing optically active C2-substituted azetidines have been developed, which can then be acylated to produce chiral derivatives. acs.org For instance, a sequence involving cyclization, deprotection, and subsequent acylation can yield specific enantiopure azetidine amides. acs.org
Computational Design and Prediction in Azetidine, 1-(1-oxo-9-octadecenyl)- Synthesis
Computational modeling has become a powerful tool in modern synthetic chemistry, aiding in the design of synthetic routes and predicting the feasibility of reactions. mit.edu For the synthesis of azetidine derivatives, computational models can predict which precursor molecules are likely to react successfully. mit.edu By calculating factors like frontier orbital energies, researchers can rapidly screen potential reactants and reaction conditions, saving significant experimental time and resources. mit.edu
These predictive models can assess the reactivity of various alkenes and oximes for photocatalyzed azetidine synthesis, a modern method for creating the core ring structure. mit.edu While not directly modeling the final acylation step to form Azetidine, 1-(1-oxo-9-octadecenyl)-, these computational tools are invaluable for designing efficient syntheses of the foundational azetidine ring, including complex and substituted versions. mit.eduacs.org This is particularly relevant for creating novel analogues as described in the following sections.
Synthesis of Analogues and Derivatives of Azetidine, 1-(1-oxo-9-octadecenyl)-
The modular nature of Azetidine, 1-(1-oxo-9-octadecenyl)- allows for the synthesis of a wide array of analogues through modifications of either the azetidine ring or the fatty acyl chain, or by conjugation to other molecules.
Structural Modifications of the Azetidine Ring
The synthesis of functionalized azetidines is a key strategy for creating analogues. nih.gov Various methods exist to produce azetidines with substituents at different positions, which can then be acylated with oleoyl chloride or oleic acid.
Substitution at C2 and C3: Advanced methods, including copper-catalyzed boryl allylation of azetines, allow for the creation of 2,3-disubstituted azetidines with high stereocontrol. nih.gov Similarly, enantiomerically pure C2-substituted azetidines can be prepared from chiral starting materials and subsequently acylated. acs.org
Fused, Bridged, and Spirocyclic Systems: Densely functionalized azetidine scaffolds can be synthesized and diversified to create complex architectures like fused, bridged, and spirocyclic ring systems. acs.orgnih.gov These core structures can then undergo N-acylation to produce highly complex analogues.
Alterations to the Fatty Acyl Chain
Modifying the fatty acyl chain is a straightforward way to generate a library of analogues. This can be achieved by replacing oleic acid with other fatty acids during the amide bond formation step. mdpi.com
Examples of Fatty Acyl Chain Modifications
| Modification | Example Fatty Acid | Resulting Compound Name |
|---|---|---|
| Saturation | Stearic Acid (C18:0) | Azetidine, 1-(1-oxooctadecyl)- |
| Chain Length (Shorter) | Palmitic Acid (C16:0) | Azetidine, 1-(1-oxohexadecyl)- |
| Chain Length (Longer) | Arachidic Acid (C20:0) | Azetidine, 1-(1-oxoeicosanyl)- |
| Position of Unsaturation | Petroselinic Acid (cis-6-Octadecenoic acid) | Azetidine, 1-(1-oxo-6-octadecenyl)- |
The synthesis of these analogues follows the same amide bond formation strategies described in section 2.2.1, simply by substituting the corresponding fatty acid or its activated derivative. organic-chemistry.orgmdpi.com
Conjugation with Other Chemical Moieties
The azetidine scaffold or the terminal end of the fatty acyl chain can serve as points for conjugation with other chemical entities, such as peptides, nucleosides, or fluorescent tags. For example, "click chemistry," specifically the copper-catalyzed alkyne-azide cycloaddition (CuAAC), is a powerful method for conjugating molecules. nih.gov
To achieve this, one of the components—either the azetidine derivative or the molecule to be conjugated—must be functionalized with an azide (B81097) group, and the other with a terminal alkyne. For instance, an azetidine analogue bearing an ω-alkyne group on its acyl chain could be "clicked" onto an azide-modified nucleoside, creating a complex hybrid molecule. nih.gov This strategy allows for the creation of novel molecular probes and multifunctional compounds.
Chemical Reactivity and Mechanistic Insights into Azetidine, 1 1 Oxo 9 Octadecenyl
Ring Strain-Driven Reactivity of the Azetidine (B1206935) Core
The most significant feature governing the reactivity of the azetidine ring is its considerable strain energy, estimated to be approximately 25.4 kcal/mol. rsc.orgmdpi.com This value is intermediate between the highly reactive aziridines (27.7 kcal/mol) and the relatively stable pyrrolidines (5.4 kcal/mol). rsc.orgresearchgate.net This inherent strain makes the azetidine ring a "spring-loaded" functional group, providing a thermodynamic driving force for reactions that lead to ring cleavage. researchwithrutgers.comrsc.org
The strain within the azetidine ring facilitates the cleavage of the nitrogen-carbon (N-C) bonds, a reaction that is challenging in unstrained cyclic amines like pyrrolidine. mdpi.comacs.org This cleavage can be initiated through several mechanisms, often involving the activation of the nitrogen or an adjacent carbon atom.
One primary mechanism involves a single-electron transfer (SET) process. For N-acylazetidines, treatment with reducing agents like sodium dispersions in the presence of a crown ether can induce a SET to the amide carbonyl group. mdpi.com This generates a radical anion intermediate which can then undergo cleavage of the endocyclic N-C bond, driven by the release of ring strain. This method has been shown to be highly chemoselective for strained azetidinyl amides over less strained or acyclic amides. mdpi.com
Another pathway for N-C bond cleavage is through acid-catalyzed ring-opening. youtube.com Protonation of the azetidine nitrogen makes the adjacent carbons more electrophilic and susceptible to attack by nucleophiles. Heating an azetidine with a concentrated acid like HCl can lead to the formation of a positively charged azetidinium ion. youtube.com Subsequent attack by a nucleophile (e.g., a chloride ion) on a ring carbon results in N-C bond scission to yield a substituted γ-amino compound. youtube.comchemguide.co.uk
The presence of the N-acyl group, as in Azetidine, 1-(1-oxo-9-octadecenyl)-, modifies this reactivity. The amide nitrogen is less basic and less nucleophilic than in an N-alkyl azetidine. However, the amide bond itself can be a site for activation. For instance, transition-metal-free methods have been developed for the selective cleavage of the N-C σ-bond in N-acylazetidines, highlighting that the ring strain is a key driving force for this transformation. mdpi.com
| Mechanism Type | Initiating Reagent/Condition | Key Intermediate | Primary Driving Force | Reference |
|---|---|---|---|---|
| Single-Electron Transfer (SET) | Na / 15-crown-5 | Radical anion | Ring strain release | mdpi.com |
| Acid-Catalyzed Nucleophilic Attack | Strong Acid (e.g., HCl), Heat | Azetidinium ion | Electrophilic activation of ring carbons | youtube.com |
| Photocatalysis | Photocatalyst (e.g., Ir(III) complex), Light | Triplet state intermediates | Energy transfer and ring strain | nih.govacs.org |
The reactivity of the azetidine core can be further understood by examining its nucleophilic and electrophilic character.
Nucleophilic Reactivity : The nitrogen atom in a simple azetidine possesses a lone pair of electrons, making it nucleophilic and basic. It can readily react with electrophiles such as alkyl halides and acyl halides in N-alkylation and N-acylation reactions. youtube.com However, in Azetidine, 1-(1-oxo-9-octadecenyl)-, the nitrogen atom is part of an amide linkage. The resonance delocalization of the nitrogen lone pair into the adjacent carbonyl group significantly reduces its nucleophilicity and basicity compared to an N-alkyl azetidine. libretexts.org Therefore, further reactions directly at the nitrogen center are less favorable.
Electrophilic Reactivity : The carbon atoms of the azetidine ring serve as electrophilic centers, particularly when the nitrogen atom is quaternized or protonated. youtube.com As discussed, this activation renders the ring susceptible to attack by a wide range of nucleophiles, leading to ring-opening. rsc.org In the case of N-acyl azetidines, the carbonyl carbon of the oleoyl (B10858665) group is a primary electrophilic site, susceptible to nucleophilic acyl substitution, though generally less electrophilic than the carbonyl in a ketone due to resonance stabilization from the nitrogen atom. libretexts.org Studies on N-acyl azetidines have shown they can form stable tetrahedral intermediates upon reaction with organometallic reagents, a phenomenon attributed to the combination of ring strain and the pyramidalization of the amide nitrogen. rsc.org
Reactivity of the 1-Oxo-9-Octadecenyl (Oleoyl) Amide Linkage
The oleoyl amide portion of the molecule introduces reactivity patterns characteristic of both amides and unsaturated fatty acids.
Amide bonds are generally stable, requiring vigorous conditions like strong acids or bases and heat for hydrolysis. chemguide.co.uklibretexts.org The hydrolysis of Azetidine, 1-(1-oxo-9-octadecenyl)- would cleave the amide bond to yield azetidine and oleic acid (or their respective conjugate acid/base forms depending on the pH).
Acid-Catalyzed Hydrolysis : Under acidic conditions, the reaction is initiated by the protonation of the amide carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. libretexts.org This process typically requires heating with a dilute acid. chemguide.co.uk
Base-Catalyzed (Alkaline) Hydrolysis : In the presence of a strong base like sodium hydroxide (B78521), the hydroxide ion acts as the nucleophile, directly attacking the amide carbonyl carbon. libretexts.org This reaction is generally irreversible as the final step produces a carboxylate salt (sodium oleate), which is resistant to further nucleophilic attack. This process also typically requires heat. chemguide.co.uk
| Condition | Reagents | Typical Requirement | Products (from target molecule) | Reference |
|---|---|---|---|---|
| Acidic | Dilute HCl or H₂SO₄, Water | Heat | Azetidinium salt and Oleic acid | chemguide.co.uklibretexts.org |
| Alkaline | NaOH or KOH, Water | Heat | Azetidine and Sodium/Potassium oleate | chemguide.co.uklibretexts.org |
| Enzymatic | Fatty Acid Amide Hydrolase (FAAH) | Physiological conditions | Azetidine and Oleic acid | nih.govnih.gov |
The oleoyl group contains a cis-double bond between carbons 9 and 10, which is a prime site for oxidative attack. The mechanisms of lipid peroxidation are well-studied and are directly applicable here.
The primary pathway for oxidative degradation is through free-radical chain reactions, which can be initiated by light, heat, or metal ions. This process involves three main stages:
Initiation : An initiator abstracts a hydrogen atom from an allylic carbon (C-8 or C-11), which is weakened by its proximity to the double bond. This forms a resonance-stabilized lipid radical.
Propagation : The lipid radical reacts rapidly with molecular oxygen (O₂) to form a peroxyl radical. This peroxyl radical can then abstract a hydrogen atom from another oleoyl chain, creating a lipid hydroperoxide and a new lipid radical, thus propagating the chain reaction.
Termination : The reaction terminates when two radical species combine to form a stable, non-radical product.
The resulting hydroperoxides are unstable and can decompose to form a complex mixture of secondary oxidation products, including aldehydes, ketones, and shorter-chain fatty acids, which are often responsible for rancidity in fats and oils.
Another oxidative pathway is ozonolysis, where ozone (O₃) cleaves the double bond, which would ultimately yield nonanal (B32974) and 9-oxononanoic acid derivatives. In biological systems, the oxidation of unsaturated fatty acids is a controlled process known as beta-oxidation. aklectures.comlibretexts.org For an unsaturated fatty acid like oleic acid, this process requires additional enzymes, such as an isomerase, to handle the non-standard position and configuration of the double bond. aklectures.comlibretexts.org
Reaction Kinetics and Thermodynamics of Azetidine, 1-(1-oxo-9-octadecenyl)-
Detailed kinetic and thermodynamic parameters for reactions involving Azetidine, 1-(1-oxo-9-octadecenyl)- are not extensively documented in the public literature. However, general principles can be inferred from related systems.
Kinetics : The rates of reaction are heavily influenced by the activation energy (Ea) required to reach the transition state.
For amide hydrolysis, the reaction is notoriously slow due to the high activation energy needed to disrupt the amide resonance. libretexts.org Catalysts, whether acidic, basic, or enzymatic, function by providing an alternative reaction pathway with a lower activation energy.
The kinetics of fatty acid oxidation are complex, often exhibiting an induction period followed by a rapid acceleration as the chain reaction propagates.
Thermodynamics : The thermodynamics of a reaction are governed by the change in Gibbs free energy (ΔG), which determines the position of the equilibrium.
Reactions involving the cleavage of the azetidine ring are generally thermodynamically favorable (exergonic, negative ΔG) due to the release of the substantial ring strain energy (~25.4 kcal/mol). rsc.orgresearchgate.net This release of strain provides a powerful thermodynamic driving force. researchwithrutgers.com
Amide hydrolysis is also typically exergonic, but the high activation energy creates a large kinetic barrier, making the compound kinetically stable under normal conditions.
Advanced Spectroscopic and Analytical Characterization Techniques for Acyl Azetidines
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules, including acyl azetidines. By analyzing the magnetic properties of atomic nuclei, NMR provides a clear picture of the molecular framework.
Proton (¹H) NMR spectroscopy for "Azetidine, 1-(1-oxo-9-octadecenyl)-" would provide key information about the number of different types of protons and their neighboring environments. The spectrum is expected to show distinct signals corresponding to the azetidine (B1206935) ring protons and the protons of the 1-oxo-9-octadecenyl chain.
The protons on the azetidine ring typically appear as complex multiplets due to spin-spin coupling. Specifically, the protons on the carbons adjacent to the nitrogen atom (C2 and C4) are expected to resonate in a different region than the proton on the C3 carbon. The acyl substitution on the nitrogen atom influences the chemical shifts of these ring protons, typically causing a downfield shift compared to unsubstituted azetidine. bham.ac.uk
The long aliphatic chain of the octadecenyl group would present several characteristic signals. The two vinyl protons at the C9-C10 double bond are expected to appear as a multiplet around 5.3 ppm. The protons on the carbon alpha to the carbonyl group (C2') would likely be observed as a triplet. The numerous methylene (B1212753) groups of the fatty acid chain would create a large, overlapping signal in the upfield region of the spectrum, while the terminal methyl group would appear as a distinct triplet.
Expected ¹H NMR Data for Azetidine, 1-(1-oxo-9-octadecenyl)-
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Azetidine-H (C2, C4) | ~3.8 - 4.2 | Multiplet |
| Azetidine-H (C3) | ~2.2 - 2.6 | Multiplet |
| Olefinic-H (C9, C10) | ~5.3 - 5.4 | Multiplet |
| α-CH₂ (to C=O) | ~2.1 - 2.3 | Triplet |
| Allylic-CH₂ | ~2.0 | Multiplet |
| Aliphatic-(CH₂)n- | ~1.2 - 1.6 | Broad Multiplet |
| Terminal-CH₃ | ~0.8 - 0.9 | Triplet |
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in "Azetidine, 1-(1-oxo-9-octadecenyl)-" would give a distinct signal.
The most downfield signal is expected to be the carbonyl carbon (C=O) of the amide group, typically appearing in the range of 170-175 ppm. rsc.org The carbons of the azetidine ring are expected to resonate in the region of 40-60 ppm, with their exact shifts influenced by the acyl substituent. The two olefinic carbons of the C=C double bond would be found in the 120-135 ppm region. oregonstate.edu The remaining carbons of the long aliphatic chain would appear in the upfield region (10-40 ppm).
Expected ¹³C NMR Data for Azetidine, 1-(1-oxo-9-octadecenyl)-
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (C=O) | ~172 |
| Olefinic (C9, C10) | ~130 |
| Azetidine (C2, C4) | ~45 - 55 |
| α-CH₂ (to C=O) | ~35 |
| Azetidine (C3) | ~15 - 25 |
| Aliphatic-(CH₂)n- | ~22 - 32 |
| Terminal-CH₃ | ~14 |
Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). It would be used to trace the proton-proton connectivities within the azetidine ring and along the entire 9-octadecenyl chain, confirming the sequence of methylene groups and their relationship to the vinyl and methyl protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It allows for the unambiguous assignment of the ¹³C signals based on the more easily interpreted ¹H spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). For "Azetidine, 1-(1-oxo-9-octadecenyl)-", a key HMBC correlation would be between the protons on the C2 and C4 carbons of the azetidine ring and the carbonyl carbon (C=O) of the acyl group. This correlation is definitive proof that the 1-oxo-9-octadecenyl group is attached to the nitrogen atom of the azetidine ring.
Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and large molecules like "Azetidine, 1-(1-oxo-9-octadecenyl)-". In positive ion mode, the analysis would be expected to show a prominent signal for the protonated molecule, [M+H]⁺. nih.govrsc.org Given the molecular formula C₂₁H₃₉NO, the expected monoisotopic mass is 321.3032 u, so the [M+H]⁺ ion would appear at an m/z of approximately 322.3110.
A common fragmentation pathway for amides in ESI-MS is the cleavage of the amide (N-CO) bond. nih.govrsc.org This would result in two characteristic fragment ions: one corresponding to the protonated azetidine and the other to the acylium ion of the 9-octadecenoyl chain. This fragmentation pattern provides strong evidence for the identity of the two constituent parts of the molecule.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. avantiresearch.com This accuracy allows for the determination of the elemental formula of the molecule, as very few combinations of atoms will have the same exact mass.
For "Azetidine, 1-(1-oxo-9-octadecenyl)-", HRMS would be used to confirm the elemental composition of C₂₁H₃₉NO by matching the experimentally measured accurate mass of the [M+H]⁺ ion (e.g., 322.3110) to the calculated theoretical mass. nih.gov This high level of accuracy provides unequivocal confirmation of the molecular formula and, when combined with NMR data, serves as definitive proof of the compound's identity and purity. avantiresearch.com
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For Azetidine, 1-(1-oxo-9-octadecenyl)-, the IR spectrum will exhibit characteristic absorption bands corresponding to its acyl azetidine structure.
The most prominent feature in the IR spectrum of an acyl azetidine is the carbonyl (C=O) stretching vibration of the amide group. libretexts.orglibretexts.org This band is typically strong and appears in the region of 1650-1850 cm⁻¹. pressbooks.pub For amides, this absorption is generally found at lower frequencies compared to more reactive carbonyl compounds like acyl halides. libretexts.orglibretexts.org The exact position of the C=O stretch can be influenced by factors such as ring strain and conjugation. In the case of a four-membered azetidine ring, the ring strain can shift the carbonyl absorption.
Other significant absorptions include the C-H stretching vibrations of the alkyl and alkenyl groups in the 9-octadecenyl chain, which typically appear in the 2850-3000 cm⁻¹ region. The C=C stretching vibration of the alkene in the octadecenyl chain would be expected to show a weaker absorption around 1640-1680 cm⁻¹. The C-N stretching vibration of the azetidine ring would also be present, typically in the 1000-1300 cm⁻¹ range. libretexts.org
| Functional Group | Characteristic IR Absorption Range (cm⁻¹) |
| Amide C=O Stretch | 1650 - 1850 |
| Alkyl/Alkenyl C-H Stretch | 2850 - 3000 |
| Alkene C=C Stretch | 1640 - 1680 |
| Azetidine C-N Stretch | 1000 - 1300 |
This table presents typical IR absorption ranges for the functional groups present in Azetidine, 1-(1-oxo-9-octadecenyl)-.
Chromatographic Methods for Separation and Analysis
Chromatographic techniques are indispensable for the separation and analysis of Azetidine, 1-(1-oxo-9-octadecenyl)- from reaction mixtures, and for purity assessment.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile compounds like acyl azetidines. tcichemicals.com Reversed-phase HPLC (RP-HPLC) is a commonly employed mode for such analyses. americanpharmaceuticalreview.com In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase.
For the analysis of related compounds, such as those with similar structures, specific HPLC methods have been developed. For instance, the separation of Glycine, N-methyl-N-(1-oxo-9-octadecenyl)-, sodium salt, a structurally related compound, can be achieved using a Newcrom R1 reverse-phase column with a mobile phase of acetonitrile (B52724), water, and an acid modifier like phosphoric or formic acid. sielc.com The retention time of azetidine-2-carboxylic acid, a related azetidine derivative, was found to be 5.86 minutes under specific HPLC conditions. nih.gov
The choice of column and mobile phase is critical for achieving optimal separation. For Azetidine, 1-(1-oxo-9-octadecenyl)-, a C18 column would be a suitable choice for the stationary phase due to the long alkyl chain of the octadecenyl group. The mobile phase would likely consist of a mixture of acetonitrile or methanol (B129727) and water, run in either an isocratic or gradient elution mode to ensure adequate separation from any impurities or related compounds.
| HPLC Parameter | Typical Conditions for Acyl Azetidine Analysis |
| Mode | Reversed-Phase (RP-HPLC) |
| Stationary Phase | C18 or similar non-polar column |
| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture |
| Detection | UV (if chromophore present), or Mass Spectrometry (LC-MS) |
This table outlines typical HPLC parameters for the analysis of acyl azetidines.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. While Azetidine, 1-(1-oxo-9-octadecenyl)- itself may have limited volatility, GC-MS is highly relevant for the analysis of related compounds, particularly the fatty acid precursor, oleic acid.
In the analysis of fatty acids like oleic acid, derivatization is often performed to increase their volatility and improve chromatographic performance. mdpi.comwikipedia.org A common derivatization method is the conversion of the fatty acid to its fatty acid methyl ester (FAME). researchgate.net The resulting FAMEs are then analyzed by GC-MS. mdpi.comresearchgate.net The GC separates the components of the mixture, and the MS provides information about the molecular weight and fragmentation pattern of each component, allowing for their identification. youtube.com For example, GC-MS analysis of oils has identified oleic acid as a major constituent. researchgate.netnih.gov
The GC-MS analysis of oleic acid derivatives typically involves a capillary column, such as a DB-5 or HP-5MS, and a temperature program to elute the compounds. mdpi.com The mass spectrometer then provides a unique fragmentation pattern that serves as a fingerprint for the compound.
| GC-MS Parameter | Typical Conditions for Oleic Acid Derivative Analysis |
| Derivatization | Conversion to Fatty Acid Methyl Esters (FAMEs) |
| Column | Capillary column (e.g., HP-5MS) |
| Carrier Gas | Helium or Hydrogen |
| Detector | Mass Spectrometer (providing mass-to-charge ratio) |
This table summarizes typical GC-MS conditions for the analysis of derivatives of oleic acid, a precursor to the title compound.
X-ray Fluorescence (XRF) for Molecular Binding Studies in Complex Systems
X-ray Fluorescence (XRF) is an elemental analysis technique and is not typically used for the direct analysis or structural elucidation of organic compounds like Azetidine, 1-(1-oxo-9-octadecenyl)-. researchgate.net XRF works by detecting the characteristic secondary X-rays emitted from a material that has been excited by primary X-ray radiation. mdpi.com This technique is highly effective for determining the elemental composition of a sample. researchgate.net
Theoretical and Computational Chemistry Studies of Azetidine, 1 1 Oxo 9 Octadecenyl
Quantum Mechanical Calculations for Electronic Structure and Reactivity
Quantum mechanical calculations are fundamental to elucidating the electronic nature of "Azetidine, 1-(1-oxo-9-octadecenyl)-". By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular orbital energies, and other key electronic properties that govern the molecule's stability and reactivity.
Frontier Orbital Theory Applications
Frontier orbital theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly useful for predicting the reactivity of "Azetidine, 1-(1-oxo-9-octadecenyl)-". The energy and spatial distribution of these orbitals indicate the most likely sites for nucleophilic and electrophilic attack.
For "Azetidine, 1-(1-oxo-9-octadecenyl)-", the HOMO is expected to be located around the electron-rich regions, such as the nitrogen atom of the azetidine (B1206935) ring and the double bond in the octadecenyl chain. These sites are therefore susceptible to electrophilic attack. Conversely, the LUMO is likely centered on the carbonyl carbon of the amide group, making it the primary site for nucleophilic attack. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability; a larger gap suggests lower reactivity.
Table 1: Hypothetical Frontier Orbital Energies for Azetidine, 1-(1-oxo-9-octadecenyl)-
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -6.5 | Highest Occupied Molecular Orbital, indicating potential sites for electrophilic attack. |
| LUMO | -0.8 | Lowest Unoccupied Molecular Orbital, indicating potential sites for nucleophilic attack. |
| HOMO-LUMO Gap | 5.7 | An indicator of the molecule's kinetic stability and chemical reactivity. |
Note: The values in this table are illustrative and would need to be determined by specific quantum mechanical calculations.
Transition State Analysis for Reaction Pathways
Transition state analysis is a computational technique used to map out the energy profile of a potential chemical reaction involving "Azetidine, 1-(1-oxo-9-octadecenyl)-". By identifying the structure and energy of the transition state—the highest point on the reaction coordinate—researchers can calculate the activation energy and predict the feasibility and rate of a given reaction.
A key reaction pathway for this molecule is the hydrolysis of the amide bond, which would lead to the formation of azetidine and oleic acid. Computational analysis of this process would involve modeling the approach of a water molecule to the carbonyl carbon, the formation of a tetrahedral intermediate, and the subsequent breaking of the carbon-nitrogen bond. The calculated activation energy for this process would provide insight into the stability of the amide linkage under aqueous conditions.
Molecular Dynamics Simulations for Conformational Analysis and Interactions
Molecular dynamics (MD) simulations are employed to study the dynamic behavior of "Azetidine, 1-(1-oxo-9-octadecenyl)-" over time. These simulations model the movements of atoms and the flexibility of the molecule, providing a detailed picture of its conformational preferences and interactions with its environment.
Docking Studies and Ligand-Target Interaction Modeling
While specific biological targets for "Azetidine, 1-(1-oxo-9-octadecenyl)-" are not extensively defined in public literature, molecular docking studies can be used to predict its potential binding affinity to various proteins. This computational technique involves placing the molecule into the binding site of a target protein and scoring the interaction based on factors like shape complementarity and intermolecular forces.
Given its structural similarity to oleamide (B13806), a known endogenous sleep-inducing lipid, a plausible target for docking studies would be the cannabinoid receptor CB1. Docking simulations could predict the binding mode of "Azetidine, 1-(1-oxo-9-octadecenyl)-" within the receptor's active site, identifying key interactions such as hydrogen bonds and hydrophobic contacts that contribute to binding affinity. The results of such studies can guide the design of new derivatives with enhanced potency or selectivity.
Prediction of Spectroscopic Signatures using Computational Methods
Computational methods can also be used to predict the spectroscopic signatures of "Azetidine, 1-(1-oxo-9-octadecenyl)-", which can then be compared with experimental data to confirm its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantum mechanical calculations can predict the chemical shifts of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule. These predicted spectra would show characteristic signals for the protons and carbons of the azetidine ring, the amide group, and the long octadecenyl chain, including the distinct signals for the vinylic protons of the double bond.
Infrared (IR) Spectroscopy: The vibrational frequencies of the molecule can be calculated to generate a theoretical IR spectrum. This would be expected to show a strong absorption band corresponding to the C=O stretching of the amide group (typically around 1650 cm⁻¹), as well as bands for C-H, N-H (if any), and C=C stretching vibrations.
Table 2: Predicted Spectroscopic Data for Azetidine, 1-(1-oxo-9-octadecenyl)-
| Spectroscopy | Feature | Predicted Value |
| ¹³C NMR | Carbonyl Carbon (C=O) | ~172 ppm |
| ¹H NMR | Vinylic Protons (-CH=CH-) | ~5.3 ppm |
| IR | Amide C=O Stretch | ~1650 cm⁻¹ |
Note: These are approximate values based on typical functional group absorptions and would be refined by specific computational predictions.
Future Research Directions and Potential Applications of Azetidine, 1 1 Oxo 9 Octadecenyl
Development as Probes for Lipid-Protein Interactions
The unique structure of Azetidine (B1206935), 1-(1-oxo-9-octadecenyl)-, featuring a small, rigid azetidine head group and a long, unsaturated oleoyl (B10858665) tail, suggests its potential as a novel molecular probe for investigating lipid-protein interactions. The four-membered azetidine ring can introduce a specific conformational constraint and a polar site for interaction, while the oleoyl chain mimics a common fatty acid found in biological membranes.
Future research could focus on synthesizing analogues of this compound with reporter tags, such as fluorescent moieties or photo-crosslinkers. These probes could be instrumental in studying the binding and dynamics of proteins that interact with lipid membranes. Proteomic analyses using such probes could help identify new lipid-binding proteins and elucidate the role of specific lipid acylation in protein function and localization. nih.govnih.govacs.org While general methods for proteomic analysis of fatty-acylated proteins are established, their application to azetidine-containing lipids is a novel area. nih.govnih.govacs.org
Exploration in Material Science for Lipid-Based Formulations
The amphiphilic nature of Azetidine, 1-(1-oxo-9-octadecenyl)- makes it an intriguing candidate for applications in material science, particularly in the formation of lipid-based materials. The interplay between the polar azetidine head and the nonpolar oleoyl tail could lead to unique self-assembly properties, forming micelles, vesicles, or other nanostructures.
Research in this area would involve characterizing the physicochemical properties of these assemblies, such as their critical micelle concentration, size, and stability. These azetidine-containing lipid systems could find use as novel surfactants or as components in the development of advanced biomaterials. pnas.org
Advancements in Targeted Delivery System Design
Azetidine derivatives have been explored for their potential in drug delivery systems, often leveraging the unique properties of the azetidine ring to influence the pharmacokinetic profile of a drug. nih.govnih.govnih.govmdpi.com The oleoyl group, being a common lipid moiety, can enhance the incorporation of molecules into lipid-based drug delivery vehicles like liposomes and solid lipid nanoparticles.
Future studies could investigate the use of Azetidine, 1-(1-oxo-9-octadecenyl)- or its derivatives as a component of such delivery systems. The azetidine head group could be functionalized to attach targeting ligands, enabling the specific delivery of therapeutic agents to diseased cells or tissues. The oleoyl chain would facilitate the loading and stabilization of the drug within the lipid carrier.
Investigating Bioremediation Potential in Specific Contexts (if applicable to the acyl chain)
The oleoyl acyl chain of Azetidine, 1-(1-oxo-9-octadecenyl)- is derived from oleic acid, a fatty acid that can be degraded by various microorganisms. nih.gov This raises the possibility that the compound could be susceptible to biodegradation.
Research could explore the enzymatic hydrolysis of the amide bond in Azetidine, 1-(1-oxo-9-octadecenyl)- by microbial enzymes. nih.govnih.govusf.edu If the compound is found to be biodegradable, it could be investigated for specific bioremediation applications, particularly in environments contaminated with fatty acid amides or related compounds. The biodegradability would depend on the accessibility of the amide bond to microbial lipases and amidases.
New Synthetic Methodologies for Complex Azetidine, 1-(1-oxo-9-octadecenyl)- Analogues
The synthesis of azetidine-containing molecules can be challenging due to the ring strain of the four-membered heterocycle. researchgate.netfrontiersin.orgrsc.orgacs.orgnih.govnih.govorgsyn.orgresearchgate.netresearchgate.netorganic-chemistry.orgjmchemsci.com Developing novel and efficient synthetic routes to Azetidine, 1-(1-oxo-9-octadecenyl)- and its analogues is a crucial area for future research.
This would involve exploring different catalytic systems and reaction conditions to improve yields and stereoselectivity. frontiersin.orgacs.orgnih.govorganic-chemistry.org Furthermore, the development of methods for the late-stage functionalization of the azetidine ring or the oleoyl chain would allow for the creation of a diverse library of analogues for screening in various biological and material science applications. nih.gov
Advanced Mechanistic Studies using Multi-Omics Approaches
To gain a comprehensive understanding of the biological roles of Azetidine, 1-(1-oxo-9-octadecenyl)-, future research could employ multi-omics approaches. By treating cells or organisms with this compound, researchers could analyze the resulting changes in the proteome, lipidome, and metabolome.
Q & A
Q. How can the three-dimensional structure of Azetidine, 1-(1-oxo-9-octadecenyl)- be accurately determined using crystallographic methods?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL (part of the SHELX suite) is the gold standard for structural determination. Refinement protocols should include anisotropic displacement parameters for non-H atoms and hydrogen placement using geometric constraints. The puckering of the azetidine ring can be quantified using Cremer-Pople parameters to describe deviations from planarity . For the 9-octadecenyl chain, torsional angles and cis/trans isomerism (Z/E configuration) should be validated against electron density maps.
Q. What synthetic strategies are optimal for introducing the 1-oxo-9-octadecenyl group into azetidine-based compounds?
- Methodological Answer : Acylation reactions (e.g., esterification or amidation) between azetidine derivatives and oleic acid (9-octadecenoic acid) precursors are common. For example, coupling agents like DCC/DMAP can activate the carboxylic acid group of 9-octadecenoic acid, enabling nucleophilic attack by the azetidine nitrogen. Reaction monitoring via TLC or NMR ensures completion, while column chromatography purifies the product .
Q. What analytical techniques differentiate between cis (Z) and trans (E) isomers in the 9-octadecenyl chain?
- Methodological Answer : NMR spectroscopy is critical: cis double bonds exhibit characteristic chemical shifts near 130 ppm, while trans isomers appear upfield. Infrared (IR) spectroscopy can also identify C=C stretching frequencies (~1650 cm for cis vs. ~1675 cm for trans). Gas chromatography (GC) with polar columns resolves isomer separation .
Q. How does the compound’s amphiphilic nature influence its self-assembly in aqueous solutions?
- Methodological Answer : The hydrophobic 9-octadecenyl chain and polar azetidine/ketone groups drive micelle or vesicle formation. Critical micelle concentration (CMC) can be determined via surface tension measurements or fluorescence spectroscopy (using pyrene as a probe). Dynamic light scattering (DLS) characterizes aggregate size, while TEM confirms morphology .
Advanced Research Questions
Q. How do computational models predict the interaction of this compound with lipid bilayers or protein targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) simulates binding to lipid bilayers or enzymes like phospholipase A2. Force fields (e.g., CHARMM36) model membrane insertion energetics. MD simulations (GROMACS) assess stability over time. ADME prediction tools (SwissADME) evaluate bioavailability and blood-brain barrier (BBB) penetration, leveraging azetidine’s role in neurotransmitter-like scaffolds .
Q. How does the azetidine ring’s puckering conformation affect the compound’s reactivity?
- Methodological Answer : Puckering alters nucleophilicity and steric accessibility. Cremer-Pople coordinates (amplitude , phase ) quantify ring non-planarity. DFT calculations (B3LYP/6-31G*) compare puckered vs. planar conformers’ electronic profiles. Experimental validation via X-ray crystallography and reaction kinetics (e.g., acylation rates) links conformation to reactivity .
Q. What role does this compound play in lipid-mediated signaling pathways?
- Methodological Answer : As a structural analog of phospholipids (e.g., PE(18:1/20:3)), it may modulate membrane fluidity or interact with lipid-binding proteins (e.g., albumin). Radiolabeled analogs (e.g., -tagged) track cellular uptake, while lipidomics (LC-MS) identifies metabolic products. In vitro assays (e.g., COX-2 inhibition) test anti-inflammatory potential .
Q. How to resolve contradictions in reported crystallographic data for azetidine derivatives?
- Methodological Answer : Cross-validate data using multiple refinement software (SHELXL vs. Olex2). Check for twinning or disorder via R and Hirshfeld tests. Re-examine hydrogen bonding and van der Waals interactions using tools like Mercury. Collaborative platforms (e.g., Cambridge Structural Database) benchmark against similar structures .
Q. What in silico ADME profiles are predicted for azetidine derivatives targeting neurological disorders?
- Methodological Answer : Tools like Schrödinger’s QikProp predict BBB permeability (logBB > 0.3) based on polar surface area (<90 Ų) and logP (2–5). Azetidine’s rigidity and small size enhance CNS penetration, as seen in neurotransmitter-inspired libraries. In vitro assays (e.g., PAMPA-BBB) validate predictions .
Q. What are the challenges in achieving enantiomeric purity during synthesis?
- Methodological Answer :
Chiral resolution via HPLC (e.g., Chiralpak columns) separates enantiomers. Asymmetric synthesis using chiral catalysts (e.g., Evans’ oxazaborolidines) ensures stereocontrol. Circular dichroism (CD) and optical rotation confirm purity, while X-ray crystallography assigns absolute configuration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
